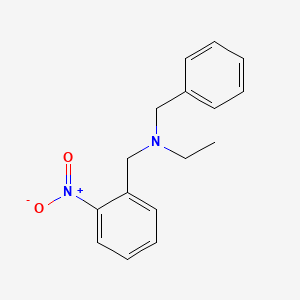
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride (TBOA) is a compound that has been widely used in scientific research as a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its uptake is essential for maintaining proper neurotransmission. TBOA has been shown to inhibit the uptake of glutamate by transporters, leading to increased levels of extracellular glutamate and excitotoxicity.
Mechanism of Action
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride inhibits the uptake of glutamate by transporters, leading to increased levels of extracellular glutamate. This, in turn, leads to excitotoxicity, which is the process by which excessive glutamate causes damage to neurons. 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it does not bind to the same site as glutamate but instead binds to a different site on the transporter protein.
Biochemical and Physiological Effects:
The increased levels of extracellular glutamate caused by 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride can lead to a variety of biochemical and physiological effects. These effects include increased calcium influx into neurons, activation of NMDA receptors, and increased production of reactive oxygen species. These effects can lead to neuronal damage and cell death.
Advantages and Limitations for Lab Experiments
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has several advantages as a tool for scientific research. It is a potent inhibitor of glutamate transporters and can be used to study the role of these transporters in various physiological and pathological processes. However, there are also limitations to the use of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride. It can be toxic to cells at high concentrations, and its effects on glutamate transporters can be non-specific. Additionally, 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has a short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride in scientific research. One direction is the development of more selective inhibitors of glutamate transporters that do not have the non-specific effects of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride. Another direction is the use of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride in combination with other drugs to investigate the role of glutamate transporters in various diseases. Finally, the use of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride in animal models of disease could provide valuable insights into the role of glutamate transporters in disease pathology.
Synthesis Methods
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride can be synthesized using a multistep process that involves the reaction of 1,2,5-trimethyl-4-piperidone with 3-methylbenzoyl chloride, followed by the reaction with hydroxylamine hydrochloride to form the oxime. The final step involves the reaction of the oxime with hydrochloric acid to form the hydrochloride salt.
Scientific Research Applications
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has been widely used in scientific research as a tool to study the role of glutamate transporters in various physiological and pathological processes. It has been used to investigate the role of glutamate transporters in synaptic plasticity, learning, and memory, as well as in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has also been used to study the role of glutamate transporters in drug addiction and withdrawal.
properties
IUPAC Name |
[(E)-(1,2,5-trimethylpiperidin-4-ylidene)amino] 3-methylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-11-6-5-7-14(8-11)16(19)20-17-15-9-13(3)18(4)10-12(15)2;/h5-8,12-13H,9-10H2,1-4H3;1H/b17-15+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTLJDZJQBMPRB-INTLEYBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NOC(=O)C2=CC=CC(=C2)C)C(CN1C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=N\OC(=O)C2=CC=CC(=C2)C)/C(CN1C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)



![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)



![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)

